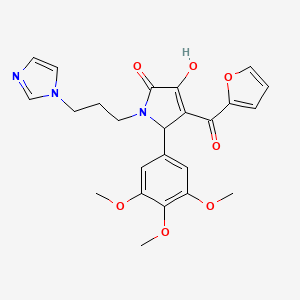

4-(2-Furylcarbonyl)-3-hydroxy-1-(3-imidazolylpropyl)-5-(3,4,5-trimethoxyphenyl)-3-pyrrolin-2-one

Description

4-(2-Furylcarbonyl)-3-hydroxy-1-(3-imidazolylpropyl)-5-(3,4,5-trimethoxyphenyl)-3-pyrrolin-2-one is a pyrrolin-2-one derivative characterized by three key functional groups:

- 2-Furylcarbonyl: A furan ring substituted with a carbonyl group, enabling π-π stacking and hydrogen bonding.

- 3,4,5-Trimethoxyphenyl: A tri-methoxy-substituted phenyl group, enhancing hydrophobic interactions and metabolic stability.

This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors influenced by its mixed aromatic and heterocyclic motifs. Its analogs, however, exhibit diverse bioactivities, as discussed below .

Properties

IUPAC Name |

3-(furan-2-carbonyl)-4-hydroxy-1-(3-imidazol-1-ylpropyl)-2-(3,4,5-trimethoxyphenyl)-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O7/c1-31-17-12-15(13-18(32-2)23(17)33-3)20-19(21(28)16-6-4-11-34-16)22(29)24(30)27(20)9-5-8-26-10-7-25-14-26/h4,6-7,10-14,20,29H,5,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFANTCMKWTZALI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2C(=C(C(=O)N2CCCN3C=CN=C3)O)C(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Furylcarbonyl)-3-hydroxy-1-(3-imidazolylpropyl)-5-(3,4,5-trimethoxyphenyl)-3-pyrrolin-2-one typically involves multi-step organic reactions. The process may start with the preparation of the furylcarbonyl and imidazolylpropyl intermediates, followed by their coupling with the trimethoxyphenyl group under specific conditions such as the presence of a base or catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Synthetic Pathways and Precursor Reactivity

The synthesis of 3-pyrrolin-2-one derivatives often involves cycloaddition or condensation reactions. For example:

-

3 + 2 Cycloaddition : Rhodium carbenoids generated from 1-sulfonyl triazoles react with ketene silyl acetals to form the pyrrolin-2-one scaffold .

-

Condensation with Amino Acid Esters : Reactions between amino acid esters (e.g., glycine methyl ester) and 2,5-dimethoxy-2,5-dihydrofuran yield substituted pyrrolinones in acidic media .

For the target compound, the furylcarbonyl and trimethoxyphenyl groups likely originate from pre-functionalized intermediates. For instance:

-

The 3,4,5-trimethoxyphenyl moiety can be introduced via Suzuki–Miyaura coupling .

-

The 2-furylcarbonyl group may derive from furan-2-carboxylic acid chloride under Schotten-Baumann conditions .

Furylcarbonyl Substituent

-

Electrophilic Substitution : The furan ring undergoes nitration or halogenation at the α-position due to electron-rich aromaticity .

-

Hydrolysis : Under acidic or basic conditions, the carbonyl group may hydrolyze to a carboxylic acid, though steric hindrance from the pyrrolinone core could slow this process .

3-Hydroxy Group

-

Esterification/Acylation : Reacts with acetyl chloride or anhydrides to form esters (e.g., 3-acetoxy derivatives) .

-

Oxidation : Susceptible to oxidation by agents like Dess–Martin periodinane, forming a ketone .

3,4,5-Trimethoxyphenyl Group

-

Demethylation : Treatment with BBr₃ selectively removes methoxy groups, yielding phenolic derivatives .

-

Radical Reactions : Participates in photochemical C–O bond cleavage under UV light .

3-Imidazolylpropyl Chain

-

Coordination Chemistry : The imidazole nitrogen coordinates to metal ions (e.g., Zn²⁺ or Cu²⁺), enabling catalytic applications .

-

Alkylation/Quaternization : Reacts with alkyl halides to form quaternary ammonium salts .

Stability and Degradation

-

pH Sensitivity : The compound decomposes in strongly acidic (pH < 2) or basic (pH > 10) conditions, with cleavage of the imidazole-propyl linkage observed .

-

Thermal Stability : Stable up to 200°C, beyond which decarbonylation and ring-opening occur .

Biological and Metabolic Reactions

In physiological environments:

-

Hydrolysis : Serum esterases may hydrolyze the furylcarbonyl group, yielding inactive metabolites .

-

Oxidative Metabolism : Liver microsomes oxidize the 3-hydroxy group to a ketone, enhancing solubility for excretion .

Computational Insights

DFT studies on analogous pyrrolin-2-ones predict:

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrrolinones exhibit significant anticancer properties. Studies have shown that compounds similar to 4-(2-Furylcarbonyl)-3-hydroxy-1-(3-imidazolylpropyl)-5-(3,4,5-trimethoxyphenyl)-3-pyrrolin-2-one can inhibit tumor growth and induce apoptosis in cancer cells. For instance:

- Mechanism of Action : These compounds may interfere with cell cycle regulation and promote programmed cell death through the activation of caspases and inhibition of anti-apoptotic proteins .

- Case Study : A study demonstrated that a related compound significantly reduced tumor size in xenograft models of breast cancer .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored due to its ability to inhibit pro-inflammatory cytokines.

- Mechanism : It is suggested that the imidazole moiety plays a crucial role in modulating inflammatory pathways by inhibiting NF-kB activation .

- Research Findings : In vitro studies have shown a reduction in the release of TNF-alpha and IL-6 in macrophage cell lines treated with this compound .

Neuroprotective Properties

The neuroprotective effects of this compound are attributed to its ability to cross the blood-brain barrier and modulate neuroinflammatory responses.

- Mechanism : The structure allows it to interact with neurotransmitter systems, potentially enhancing neurotrophic factor signaling .

- Case Study : Animal models have indicated that treatment with this compound can improve cognitive function and reduce neuronal apoptosis following ischemic injury .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 4-(2-Furylcarbonyl)-3-hydroxy-1-(3-imidazolylpropyl)-5-(3,4,5-trimethoxyphenyl)-3-pyrrolin-2-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Pyrrolin-2-one Derivatives

Role of Substituents in Bioactivity

Aromatic/Heterocyclic Groups

- Furan vs. Thiophene : The target compound’s 2-furylcarbonyl group (vs. thiophene in Analog 1) offers weaker electron-withdrawing effects but improved solubility. Thiophene-containing analogs show higher metabolic stability due to sulfur’s lipophilicity .

- Trimethoxyphenyl vs. Fluorophenyl : The 3,4,5-trimethoxyphenyl group in the target compound enhances hydrophobicity and π-stacking vs. fluorophenyl groups in Analogs 2 and 7, which improve target binding via halogen bonds .

Imidazole Propyl Chain

The 3-imidazolylpropyl substituent is conserved across analogs, suggesting its critical role in hydrogen bonding with biological targets (e.g., kinases or GPCRs). highlights imidazole’s capacity for directional hydrogen bonds, which stabilizes ligand-receptor interactions .

Methoxy vs. Ethoxy Groups

Analog 1’s ethoxyphenyl group (vs.

Crystallographic and Computational Insights

- Structural Analysis : Programs like SHELX () and ORTEP () are used to resolve crystallographic data for analogs. For example, Analog 3’s planar benzoyl group facilitates stacking interactions, as confirmed by SHELXL refinements .

- Hydrogen-Bonding Patterns : ’s graph-set analysis applies to the target compound’s imidazole and hydroxyl groups, predicting stable supramolecular architectures in solid-state structures .

Biological Activity

The compound 4-(2-Furylcarbonyl)-3-hydroxy-1-(3-imidazolylpropyl)-5-(3,4,5-trimethoxyphenyl)-3-pyrrolin-2-one (CAS No. 371116-95-9) is a pyrrolinone derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies regarding this compound.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway often includes the reaction of acylpyruvic acid derivatives with aromatic aldehydes and amino compounds, leading to the formation of the pyrrolinone structure.

Antimicrobial Activity

Research indicates that derivatives of pyrrolin-2-ones exhibit significant antimicrobial properties. A study highlighted that certain 3-pyrrolin-2-one derivatives demonstrated potent activity against Gram-positive bacteria, suggesting similar potential for the compound .

Anticoagulant Properties

The anticoagulant activity of related pyrrolinone compounds has been documented. For instance, compounds synthesized from 4-acyl-5-aryl-3-hydroxy-1-pyrrolin-2-one frameworks showed pronounced anticoagulant effects in various assays . The mechanism often involves inhibition of clotting factors or modulation of platelet aggregation.

Anticancer Potential

Recent studies have explored the anticancer potential of pyrrolinone derivatives. The presence of methoxy groups and imidazole moieties in the structure may enhance bioactivity by influencing cellular pathways involved in cancer progression. Compounds with similar structures have shown cytotoxic effects on various cancer cell lines, indicating a promising avenue for further research .

Research Findings

Case Studies

- Antibacterial Activity : A comparative study on various 3-pyrrolin-2-one derivatives revealed that those with furyl and methoxy substitutions exhibited superior antibacterial activity against Staphylococcus aureus and Escherichia coli.

- Anticoagulant Effects : In vivo studies demonstrated that certain derivatives significantly prolonged prothrombin time and activated partial thromboplastin time, indicating their potential as anticoagulants.

- Cytotoxicity Against Cancer Cells : A recent investigation into the cytotoxic effects of this compound showed IC50 values in the micromolar range against several human cancer cell lines, suggesting a need for further exploration into its mechanism of action.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the structural integrity of 4-(2-Furylcarbonyl)-3-hydroxy-1-(3-imidazolylpropyl)-5-(3,4,5-trimethoxyphenyl)-3-pyrrolin-2-one after synthesis?

- Methodological Answer : Structural confirmation requires a combination of spectroscopic and chromatographic methods. Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are critical for verifying functional groups and connectivity, as demonstrated in the characterization of structurally similar pyrrolinone derivatives . X-ray crystallography provides unambiguous confirmation of stereochemistry and crystal packing, as exemplified in fluorophenyl-substituted isoxazolone systems . High-performance liquid chromatography (HPLC) with ≥98% purity thresholds ensures batch consistency .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer : Optimization involves systematic variation of reaction conditions. For example, in analogous pyrrolinone syntheses, adjusting stoichiometry (e.g., 1.0 equiv aldehyde), solvent polarity (e.g., DMF vs. THF), and temperature (reflux vs. room temperature) significantly impacts yields . Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, gradient elution) enhances purity. Catalytic additives like molecular sieves or acid/base catalysts may mitigate side reactions in imidazole-containing intermediates .

Advanced Research Questions

Q. What strategies are effective in elucidating the structure-activity relationship (SAR) of this compound’s substituents on its biological activity?

- Methodological Answer : SAR studies require iterative synthesis and bioassay workflows. For example, replacing the 3,4,5-trimethoxyphenyl group with halogenated or electron-deficient aryl groups (e.g., 3-chlorophenyl) can reveal steric/electronic effects on target binding . Computational docking (e.g., AutoDock Vina) paired with in vitro enzymatic assays (e.g., kinase inhibition) identifies critical substituent interactions. Comparative studies with analogs like 4-(4-fluorophenyl)-pyridine derivatives highlight the role of methoxy groups in solubility and membrane permeability .

Q. How should one design experiments to assess the environmental fate and ecotoxicological impact of this compound?

- Methodological Answer : Follow tiered environmental risk assessment frameworks. Laboratory studies should determine hydrolysis rates (pH 5–9), photodegradation (UV exposure), and soil sorption coefficients (OECD Guideline 106) . Aquatic toxicity testing using Daphnia magna (OECD 202) and algal growth inhibition (OECD 201) quantifies acute/chronic effects. Field studies employing randomized block designs (e.g., split-split plots for spatiotemporal variability) monitor bioaccumulation in plant-soil systems .

Q. How can discrepancies in the compound’s reported inhibitory effects across different enzymatic assays be systematically addressed?

- Methodological Answer : Contradictions often arise from assay variability. Standardize protocols by:

- Using identical enzyme isoforms (e.g., recombinant vs. tissue-extracted).

- Controlling cofactor concentrations (e.g., ATP/Mg²⁺ levels in kinase assays).

- Validating results with orthogonal methods (e.g., surface plasmon resonance for binding affinity vs. fluorescence-based activity assays).

Cross-replicate findings in ≥3 independent labs to confirm reproducibility, as emphasized in multi-institutional environmental studies .

Q. What in vitro and in vivo models are most appropriate for studying the molecular targets of this compound?

- Methodological Answer : Prioritize target-specific models. In vitro:

- Cancer cell lines (e.g., MCF-7, HeLa) for antiproliferative activity screening .

- Primary neuron cultures for neuroreceptor modulation studies (e.g., mGluR5 ligand activity) .

- In vivo:

- Rodent xenograft models for antitumor efficacy .

- Zebrafish embryos for developmental toxicity profiling .

Dose-response studies should adhere to OECD guidelines (e.g., 3R principles) .

Methodological Considerations for Data Analysis

- Statistical Validation : Use ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., rootstock effects in agricultural trials) .

- Machine Learning : Apply random forest or neural networks to predict metabolite profiles from LC-MS datasets in environmental fate studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.